1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene
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Overview
Description
1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene is an organic compound with the molecular formula C15H13BrO. It is a derivative of benzene, featuring a bromine atom and a vinyl group substituted with a methoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 4-bromo-1-iodobenzene with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.
Heck Reaction: This method involves the reaction of 4-bromo-1-iodobenzene with styrene derivatives under palladium catalysis.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Commonly use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Often employ reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Yield substituted benzene derivatives.
Oxidation Reactions: Produce aldehydes or carboxylic acids.
Reduction Reactions: Form ethyl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, forming benzenonium intermediates.
Vinyl Group Reactions: The vinyl group can undergo addition reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the vinyl group, making it less reactive in certain types of reactions.
4-Bromo-1-iodobenzene: Contains an additional iodine atom, which can participate in different types of reactions.
4-Methoxyphenylboronic acid: Used as a precursor in the synthesis of this compound.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
CAS No. |
58358-51-3 |
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Molecular Formula |
C15H13BrO |
Molecular Weight |
289.17 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13BrO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,1H3 |
InChI Key |
OMOIPOCKMRWDEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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